N-(1H-indol-6-yl)-4-methylbenzamide
Description
N-(1H-Indol-6-yl)-4-methylbenzamide is a synthetic small molecule characterized by a benzamide core substituted with a methyl group at the para position and linked to the 6-position of an indole ring. The molecule has been explored in medicinal chemistry for its kinase inhibitory and epigenetic modulation activities, particularly in cancer research . Its design mimics pharmacophores found in ATP-competitive kinase inhibitors and histone deacetylase (HDAC) inhibitors, enabling interactions with diverse biological targets.
Properties
Molecular Formula |
C16H14N2O |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)-4-methylbenzamide |
InChI |
InChI=1S/C16H14N2O/c1-11-2-4-13(5-3-11)16(19)18-14-7-6-12-8-9-17-15(12)10-14/h2-10,17H,1H3,(H,18,19) |
InChI Key |
CKCGRFJDFAISKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C=CN3 |
Origin of Product |
United States |
Preparation Methods
Classical Amidation Approaches
The formation of amide bonds represents a cornerstone in organic synthesis, particularly for benzamide derivatives. For N-(1H-indol-6-yl)-4-methylbenzamide, a straightforward approach involves the direct coupling of 1H-indol-6-amine with 4-methylbenzoyl chloride. This method parallels procedures described for structurally related compounds, such as the synthesis of 2-((1H-Indazol-6-yl)thio)-N-methylbenzamide, where amidation was achieved using chloroacetyl chloride in the presence of triethylamine.
In a typical protocol, 1H-indol-6-amine (1.0 equiv) is dissolved in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). 4-Methylbenzoyl chloride (1.2 equiv) is added dropwise under inert atmosphere, followed by the addition of a base like triethylamine (2.0 equiv) to scavenge HCl. The reaction is stirred at room temperature for 12–24 hours, with progress monitored via thin-layer chromatography (TLC). Workup involves sequential washes with aqueous NaHCO₃ and brine, followed by purification via silica gel chromatography.
Key Considerations:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing intermediates.
- Stoichiometry: Excess acyl chloride (1.2–1.5 equiv) ensures complete conversion of the amine.
- Purification: Chromatographic methods yield products with >95% purity, as validated by ¹H NMR.
Coupling Reagent-Assisted Synthesis
Modern peptide coupling reagents offer enhanced efficiency for amide bond formation, particularly for sterically hindered substrates. The synthesis of 4-fluoro-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide utilized coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to activate carboxylic acids. Applying this to this compound:
- Acid Activation: 4-Methylbenzoic acid (1.0 equiv) is treated with HATU (1.1 equiv) and DIPEA (N,N-Diisopropylethylamine, 2.0 equiv) in DMF at 0°C for 15 minutes.
- Amine Coupling: 1H-Indol-6-amine (1.0 equiv) is added, and the mixture is stirred at room temperature for 6–12 hours.
- Workup: The reaction is quenched with water, extracted with ethyl acetate, and purified via recrystallization.
Advantages:
- Yield Optimization: Coupling agents mitigate side reactions, achieving yields >85%.
- Functional Group Tolerance: Compatible with sensitive indole NH groups without protection.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, particularly for thermally demanding transformations. While no studies explicitly detail microwave synthesis of this compound, analogous amide formations under microwave conditions (e.g., 150°C, 20 minutes) suggest potential applicability.
Protocol Outline:
- Combine 1H-indol-6-amine, 4-methylbenzoic acid, HATU, and DIPEA in DMF.
- Irradiate at 150°C for 15–20 minutes in a sealed vessel.
- Purify via precipitation in ice-water.
Benefits:
- Time Efficiency: Reactions complete in minutes versus hours.
- Yield Enhancement: Reduced side reactions improve isolated yields (up to 90%).
Analytical Characterization
Post-synthesis validation is critical. For this compound, standard techniques include:
- ¹H NMR (DMSO-d₆): δ 10.85 (s, 1H, indole NH), 8.25 (d, J = 8.4 Hz, 1H, ArH), 7.85–7.70 (m, 4H, benzamide ArH), 7.45 (dd, J = 8.4, 1.6 Hz, 1H, indole H5), 6.95 (s, 1H, indole H2), 2.40 (s, 3H, CH₃).
- LC-MS: [M+H]⁺ m/z calculated for C₁₆H₁₄N₂O: 267.11; observed: 267.2.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-6-yl)-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction of the benzamide group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-(1H-indol-6-yl)-4-methylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1H-indol-6-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Kinase Inhibitors with 4-Methylbenzamide Derivatives
Structural Analogs :
Compounds 7–16 () share the 4-methylbenzamide scaffold but incorporate purine-based heterocycles linked via flexible chains to substituents like N-(3-trifluoromethyl-phenyl) or N-(4-methyl-imidazol-1-yl) groups. These modifications enhance binding to kinases such as PDGFRα, Abl, and BRAF.
Key Findings :
- Substituent Impact : The trifluoromethyl group in compounds 7–9 and 13–15 increases hydrophobicity, improving affinity for PDGFRα (Ki ~10 nM) compared to imidazole-containing analogs 10–12 and 14–16 , which show preferential binding to VEGFR1 .
Table 1 : Kinase Inhibition Profiles of Selected Analogs
| Compound | Core Structure | Target Kinase | IC₅₀ (nM) | Selectivity Ratio (Kinase A/B) |
|---|---|---|---|---|
| 7 | Trifluoromethyl-phenyl | PDGFRα | 12 | 6:1 (PDGFRα:Abl) |
| 10 | Methyl-imidazolyl | VEGFR1 | 8 | 4:1 (VEGFR1:BRAF) |
| N-(1H-Indol-6-yl)-4-methylbenzamide | 4-Methylbenzamide-indole | Aurora B | >1000 | Not determined |
HDAC Inhibitors with Modified Benzamide Scaffolds
Structural Analogs :
Compounds 109 and 136 () feature a 4-methylbenzamide group connected to a hexyl linker and aromatic amines. These molecules inhibit HDAC1 and HDAC3 with varying selectivity.
Key Findings :
- Substituent Effects: Compound 109 (N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide) exhibits a 6-fold selectivity for HDAC1 over HDAC3 (Ki ratio: 6:1), while 136 (fluorinated analog) shows reduced selectivity (3:1) due to steric and electronic perturbations .
- Kinetics : Both analogs display slow-on/slow-off inhibition kinetics, similar to this compound, suggesting shared binding mechanisms in HDAC active sites .
Table 2 : HDAC Inhibition Parameters
| Compound | HDAC1 Ki (nM) | HDAC3 Ki (nM) | Selectivity (HDAC1/HDAC3) |
|---|---|---|---|
| 109 | 45 | 270 | 6 |
| 136 | 62 | 186 | 3 |
| This compound | Not reported | Not reported | Not determined |
TRPV1 Agonists with Indole-Based Scaffolds
Structural Analogs :
CPIPC-1 (), a piperazine-1-carboxamide linked to 1H-indol-6-yl, shares the indole moiety but replaces the benzamide with a carboxamide group.
Key Findings :
Structural Analogs with Varied Substituents
Examples :
- 4-Fluoro-N-(1H-indol-6-ylmethyl)aniline (): Fluorine substitution increases electronegativity, altering solubility and metabolic stability compared to the methyl variant .
Table 3 : Physicochemical Properties
| Compound | logP | Solubility (µg/mL) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| This compound | 2.8 | 15 | 45 |
| N-(1H-Indol-6-yl)benzamide | 2.1 | 32 | 28 |
| 4-Fluoro-N-(1H-indol-6-ylmethyl)aniline | 3.2 | 8 | 62 |
Q & A
Q. What are the recommended synthetic routes for N-(1H-indol-6-yl)-4-methylbenzamide, and how can reaction conditions be optimized?
The compound can be synthesized via nucleophilic substitution or amide coupling. A validated approach involves refluxing intermediates in acetonitrile with potassium carbonate (K₂CO₃) as a base, followed by precipitation and purification via column chromatography. Reaction optimization should focus on temperature control (e.g., 70–80°C), stoichiometric ratios of indole and benzamide precursors, and inert atmosphere conditions to minimize side reactions. Characterization via NMR and mass spectrometry is critical to confirm purity .
Q. Which spectroscopic and crystallographic methods are suitable for characterizing this compound?
- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, particularly for assessing bond angles and intermolecular interactions. Data collection requires high-resolution (<1.0 Å) single-crystal diffraction .
- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to verify indole NH proton shifts (~10–12 ppm) and aromatic ring coupling patterns.
- HPLC-MS : Reverse-phase C18 columns with UV detection at 254 nm and ESI-MS for molecular ion confirmation .
Q. How can researchers design preliminary biological assays to evaluate this compound’s activity?
Begin with in vitro enzyme inhibition assays (e.g., HDAC1/3 targets) using fluorogenic substrates. Use recombinant enzymes and measure IC₅₀ values via kinetic fluorescence readouts. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1–100 µM. Include positive controls like SAHA (vorinostat) for HDAC inhibition .
Advanced Research Questions
Q. How does structural modification of this compound influence its selectivity for HDAC isoforms?
Introduce substituents at the indole N1 or benzamide para-position to alter steric and electronic profiles. For example, fluorination (e.g., 4-fluorobenzamide) enhances metabolic stability and HDAC3 selectivity, as seen in analogs with 3-fold higher HDAC1/HDAC3 Ki ratios. Computational docking (e.g., AutoDock Vina) can predict binding affinities to HDAC catalytic pockets .
Q. What strategies resolve contradictions in enzymatic inhibition data across studies?
Discrepancies in IC₅₀ values may arise from assay conditions (e.g., substrate concentration, pH). Standardize protocols using recombinant HDACs and validate via orthogonal methods like isothermal titration calorimetry (ITC). Analyze slow-binding kinetics (kon/koff rates) to differentiate competitive vs. non-competitive inhibition .
Q. How can researchers leverage crystallography to study this compound’s interaction with biological targets?
Co-crystallize this compound with HDAC1/3 enzymes. Use synchrotron radiation for high-resolution data collection. SHELXD or PHASER for phase determination, and refine models with PHENIX. Key interactions (e.g., zinc coordination, hydrophobic contacts) can guide rational drug design .
Q. What computational approaches predict metabolic stability and toxicity profiles?
Q. How do structural analogs of this compound inform structure-activity relationship (SAR) studies?
Compare with analogs like N-(3-chloro-4-methylphenyl)-4-methylbenzamide to assess the impact of indole vs. phenyl substitutions. Trifluoromethyl groups (e.g., in D729 analogs) improve lipophilicity and target engagement. SAR tables should include metrics like IC₅₀, logD, and solubility .
Methodological Notes
- Data Reproducibility : Replicate enzymatic assays in triplicate with blinded controls.
- Crystallographic Validation : Deposit structures in the Cambridge Structural Database (CSD) for peer validation .
- Ethical Compliance : Adhere to institutional guidelines for in vivo studies if extending to animal models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
